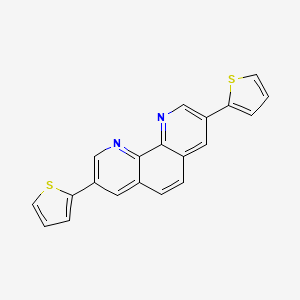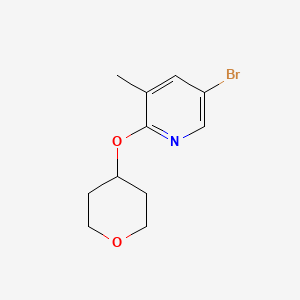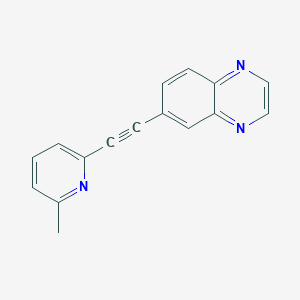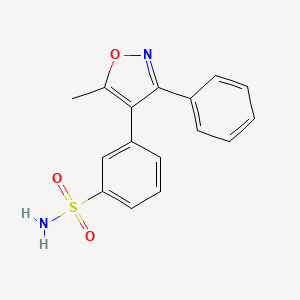
3-(5-Metil-3-fenilisoxazol-4-il)bencenosulfonamida
Descripción general
Descripción
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is an impurity of Parecoxib . Parecoxib is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib . The compound appears as a brown solid .
Molecular Structure Analysis
The molecular formula of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is C16H14N2O3S . The InChI key is QHTHRXSCXPHAHP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The boiling point of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is 501.5±60.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Inhibición de COX-2 y propiedades antiinflamatorias
Este compuesto se ha estudiado por su papel como inhibidor selectivo de COX-2, que es crucial en el desarrollo de tratamientos para la inflamación. Al dirigirse a COX-2, ofrece una vía potencial para crear medicamentos antiinflamatorios con menos efectos secundarios gastrointestinales en comparación con los AINE no selectivos .
Aplicaciones analgésicas
Debido a sus propiedades de inhibición de COX-2, existe un gran interés en utilizar esta molécula como base para el desarrollo de nuevos fármacos analgésicos. Estos fármacos podrían ser particularmente útiles para el manejo de las condiciones de dolor crónico sin los riesgos asociados con el uso de opioides .
Efectos antipiréticos
La investigación ha indicado que los inhibidores selectivos de COX-2 también pueden actuar como antipiréticos, reduciendo la fiebre. La capacidad de este compuesto para modular la respuesta de temperatura del cuerpo lo convierte en un candidato para el tratamiento de afecciones febriles .
Investigación oncológica
El papel de COX-2 en el crecimiento tumoral y la metástasis ha sido objeto de investigación oncológica. Como inhibidor de COX-2, este compuesto puede contribuir al desarrollo de nuevas terapias contra el cáncer, particularmente aquellas dirigidas a los cánceres impulsados por la inflamación .
Enfermedades neurodegenerativas
Hay investigaciones en curso sobre los efectos de los inhibidores de COX-2 en enfermedades neurodegenerativas como la enfermedad de Alzheimer. La acción antiinflamatoria de compuestos como la 3-(5-Metil-3-fenilisoxazol-4-il)bencenosulfonamida podría potencialmente ralentizar la progresión de tales enfermedades .
Manejo de enfermedades cardiovasculares
Si bien los inhibidores de COX-2 se han asociado con riesgos cardiovasculares, existe investigación para crear perfiles más seguros para estos fármacos. Este compuesto podría ser clave en el desarrollo de inhibidores de COX-2 que equilibren la eficacia con la seguridad cardiovascular .
Usos oftálmicos
Las propiedades antiinflamatorias de los inhibidores de COX-2 sugieren posibles aplicaciones en el tratamiento de afecciones inflamatorias oculares. La investigación sobre derivados de este compuesto podría conducir a nuevos tratamientos para la uveítis y otras enfermedades inflamatorias oculares .
Medicina veterinaria
Los inhibidores selectivos de COX-2 también se están explorando para su uso en medicina veterinaria. Podrían proporcionar una alternativa más segura para el manejo del dolor y la inflamación en animales, con aplicaciones que van desde el cuidado postoperatorio hasta las afecciones crónicas .
Mecanismo De Acción
Target of Action
The primary target of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of proinflammatory prostanoids, which are compounds that contribute to inflammation and pain .
Mode of Action
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” acts as a potent and selective inhibitor of the COX-2 enzyme . By inhibiting this enzyme, the compound reduces the production of proinflammatory prostanoids, thereby alleviating inflammation and pain .
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the synthesis of proinflammatory prostanoids. These prostanoids are part of the biochemical pathway that leads to inflammation and pain. By inhibiting their production, “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” effectively interrupts this pathway, reducing inflammation and pain .
Pharmacokinetics
These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The result of the action of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is a reduction in inflammation and pain. This is achieved by inhibiting the COX-2 enzyme and disrupting the production of proinflammatory prostanoids .
Análisis Bioquímico
Biochemical Properties
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial for understanding the compound’s potential anti-inflammatory properties. Additionally, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide interacts with other biomolecules such as receptors and transporters, influencing their function and activity.
Cellular Effects
The effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and pain response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby modulating the inflammatory response. Furthermore, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide affects gene expression by altering the transcription of genes involved in inflammation and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammation and pain response. The distribution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other enzymes . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHRXSCXPHAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741522 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386273-25-2 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


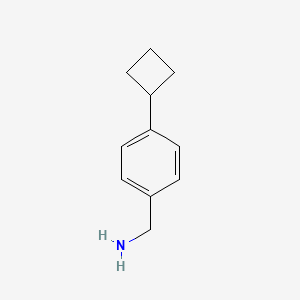

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
